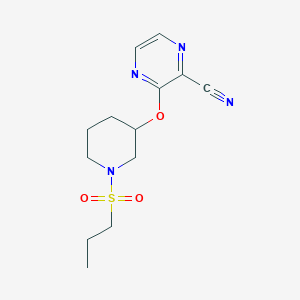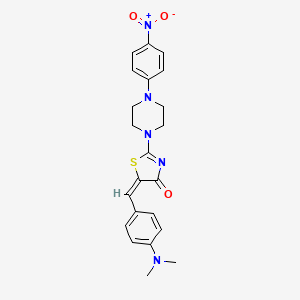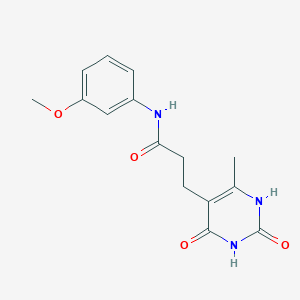
2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde” is an organic compound . It has a molecular formula of C13H17NO4 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H17NO4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis of Novel Schiff Bases and Their Biological Activities
A study by Jarrahpour et al. (2015) describes the synthesis of new Schiff bases of morpholine by reacting 2-hydroxy-3-(morpholinomethyl)benzaldehyde with various mono- and bis-aromatic amines. These compounds showed moderate to excellent antimalarial activities against the P. falciparum K14 strain and potent antiproliferative activities against U937 leukemia-derived cell lines, with EC50 values ranging from 3 to 8 µM. One derivative, in particular, exhibited low cytotoxicity against normal fibroblast cells, indicating a potential for selective therapeutic applications (Jarrahpour et al., 2015).
Benzofuran-morpholinomethyl-pyrazoline Hybrids as Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids and conducted a quantitative structure-activity relationship study. These compounds showed significant vasodilatory properties in isolated thoracic aortic rings of rats, with some displaying superior activity to prazocin, a known vasorelaxant. This suggests potential applications in developing new treatments for cardiovascular diseases (Hassan et al., 2014).
Catalytic Properties of Chiral C/N-functionalized Morpholine Alcohols
Dave and Sasaki (2006) explored the catalytic ligand properties of chiral C/N-functionalized morpholine alcohols in the asymmetric addition of diethylzinc to benzaldehyde. Their findings indicate the potential of morpholine derivatives in asymmetric synthesis, contributing to the field of organic chemistry and catalysis (Dave & Sasaki, 2006).
Silver(I) Complexes with Thiosemicarbazones for Cytotoxicity Studies
Silva et al. (2020) synthesized novel silver(I) complexes using thiosemicarbazones derived from 3-methoxy-4-hydroxybenzaldehyde and investigated their cytotoxicity against human tumor cells. These complexes showed appreciable cytotoxic activity, indicating their potential as cancer therapeutic agents (Silva et al., 2020).
Mechanism of Action
Mode of Action
For instance, it can react with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
properties
IUPAC Name |
2-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-7-10(6-11(9-15)13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDOTXBAUZAVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110651-54-2 |
Source


|
| Record name | 2-HYDROXY-3-METHOXY-5-(4-MORPHOLINYLMETHYL)BENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)


![4-methyl-1-propyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2857686.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2857687.png)
![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2857688.png)


![1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857695.png)